4-Methoxythiophene-2-thiol
Description
Properties
Molecular Formula |
C5H6OS2 |
|---|---|
Molecular Weight |
146.2 g/mol |
IUPAC Name |
4-methoxythiophene-2-thiol |
InChI |
InChI=1S/C5H6OS2/c1-6-4-2-5(7)8-3-4/h2-3,7H,1H3 |
InChI Key |
COFSPBGIVROXFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=C1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxythiophene-2-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired thiol . Another method includes the cesium fluoride-Celite catalyzed preparation of thioethers and thioesters .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxythiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the thiol form.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed:
Disulfides: Formed through oxidation.
Thioethers and Thioesters: Formed through substitution reactions.
Scientific Research Applications
4-Methoxythiophene-2-thiol has several applications in scientific research:
Chemistry: Used in the preparation of self-assembled monolayers (SAMs) for surface characterization and modification.
Biology: Potential use in studying biological interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxythiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, influencing the compound’s reactivity and biological activity. The pathways involved may include redox reactions and thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Reactivity and Acidity
- Thiol Group Reactivity: The thiol group in this compound is less acidic (pKa ~10-12) compared to aromatic thiophenols like 2-Methoxythiophenol (pKa ~6-8) due to reduced resonance stabilization in the thiophene ring . This difference influences their deprotonation behavior and nucleophilic substitution rates.
- Electronic Effects : The electron-donating methoxy group at the 4-position activates the thiophene ring toward electrophilic substitution at the 5-position, contrasting with electron-withdrawing groups (e.g., Cl in benzothiazole derivatives), which deactivate the ring .
Q & A
Q. Basic Characterization :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and thiol (-SH, δ ~1.5–2.5 ppm, though often broad). Aromatic protons on the thiophene ring typically appear at δ 6.5–7.5 ppm .
- FT-IR : Confirm S-H stretch (~2550 cm⁻¹) and C-O-C (methoxy) at ~1250 cm⁻¹ .
Advanced Analysis : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ for C₅H₆O₃S₂). For ambiguous NMR signals, 2D experiments (COSY, HSQC) resolve coupling patterns and assign substituent positions .
How does the thiol group in this compound influence its reactivity in nucleophilic or oxidative environments?
Basic Reactivity : The -SH group participates in Michael additions, alkylation (e.g., with methyl iodide to form thioethers), and metal coordination. Oxidizing agents (H₂O₂, O₂) convert it to disulfides (-S-S-) or sulfonic acids (-SO₃H) .
Advanced Mechanistic Insight : Density Functional Theory (DFT) calculations predict nucleophilic attack at the sulfur atom, with activation energies influenced by methoxy’s electron-donating effects. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH) is recommended .
How can researchers address contradictory yields reported in the synthesis of thiophene-thiol derivatives?
Q. Methodological Approach :
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product.
- By-product Analysis : LC-MS or GC-MS identifies side products (e.g., disulfides), guiding adjustments in reducing agents (e.g., NaBH₄) or stoichiometry .
Case Study : In a related synthesis, inconsistent yields arose from trace metal contamination; introducing EDTA as a chelator improved reproducibility .
What computational tools are suitable for predicting the electronic properties of this compound?
Q. Advanced Methodology :
- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to map HOMO/LUMO distributions, predicting redox behavior and electrophilic substitution sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to optimize reaction media for solubility or stability .
What biological screening strategies are applicable for this compound in drug discovery?
Q. Basic Screening :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution).
- Enzyme Inhibition : Screen against cysteine proteases (e.g., caspase-3) due to thiol’s affinity for active-site thiols .
Advanced Design : Structure-activity relationship (SAR) studies using derivatives (e.g., thioethers or sulfonamides) to correlate substituent effects with bioactivity .
How can electrochemical methods be applied to study this compound’s redox behavior?
Q. Methodology :
- Cyclic Voltammetry (CV) : Determine oxidation potentials (e.g., thiol to disulfide) in acetonitrile with TBAPF₆ as electrolyte.
- Electrochemical Impedance Spectroscopy (EIS) : Assess conductivity in polymerized films for potential use in organic electronics .
What thermal analysis techniques are recommended to evaluate the stability of this compound?
Q. Advanced Techniques :
- TGA : Measure decomposition onset temperature (T₀) under N₂ to assess thermal stability.
- DSC : Identify phase transitions (e.g., melting points) and exothermic/endothermic events indicative of degradation .
How should researchers resolve contradictory NMR data for thiophene derivatives?
Q. Troubleshooting Steps :
- Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts.
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to -60°C) can freeze conformational changes causing signal splitting .
What regioselectivity rules govern electrophilic substitution in this compound?
Mechanistic Insight : The methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position relative to itself (C5), while the thiol’s electron-withdrawing nature may deactivate the ring. Computational modeling (Hammett constants) and isotopic labeling experiments (¹³C) validate predicted sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
